REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH2:9]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:13]=1[O:19][CH2:20][CH3:21])[CH3:10].CCCCCC>C(#N)C>[Br:1][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:9][CH3:10])=[C:13]([O:19][CH2:20][CH3:21])[C:14]=1[F:18]
|
Name
|
|
Quantity
|
153.72 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=CC=C1)F)OCC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added to the residue
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The obtained aqueous layer was extracted again with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed sequentially with water, saturated brine, and water again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
an oily substance was obtained
|
Type
|
CUSTOM
|
Details
|
have precipitated
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The remaining solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oily substance, which
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C=C1)OCC)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205.65 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |